

N-tert-butylaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-tert-butylaniline*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylaniline is a sterically hindered secondary aromatic amine that has garnered significant interest in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural characteristics, conferred by the bulky tert-butyl group attached to the nitrogen atom, influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the discovery and history of **N-tert-butylaniline**, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and a discussion of its applications.

Discovery and Historical Context

The first documented synthesis of tertiary-butyl derivatives of aniline can be traced back to a 1937 patent.^[1] This early work laid the foundation for the synthesis of **N-tert-butylaniline** through a process analogous to the Friedel-Crafts reaction. The method involved the reaction of acetanilide with tertiary-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.^[1] This approach, however, primarily focused on the C-alkylation of the aromatic ring rather than direct N-alkylation.

Direct N-alkylation of anilines with tertiary alkyl groups proved to be a significant challenge for early organic chemists. The inherent steric hindrance of the tert-butyl group and the electronic

properties of the aniline nitrogen atom made traditional N-alkylation methods, such as reaction with alkyl halides, inefficient for the synthesis of **N-tert-butylaniline**.

It was the development of more sophisticated synthetic methodologies in the mid-20th century that enabled the efficient and selective synthesis of **N-tert-butylaniline**. These advancements included the use of stronger bases and alternative alkylating agents, paving the way for its availability for research and industrial applications.

Physicochemical Properties

N-tert-butylaniline is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₅ N	[2]
Molecular Weight	149.23 g/mol	[2]
CAS Number	937-33-7	[2]
Boiling Point	226.7 °C at 760 mmHg	[3]
Melting Point	15-16 °C	[4]
Density	0.941 g/cm ³	[3]
Refractive Index (n _{20/D})	1.54	[3]
pKa	7.00 (at 25 °C)	[2]
Flash Point	88.2 °C	[3]

Synthesis of N-tert-butylaniline

The synthesis of **N-tert-butylaniline** can be broadly categorized into historical methods, primarily based on modifications of Friedel-Crafts chemistry, and modern, more efficient catalytic approaches.

Historical Synthesis: Friedel-Crafts-type Reaction

As suggested by early patents, a historical approach to synthesizing tert-butylated anilines involves the reaction of an aniline derivative with a tert-butylating agent in the presence of a Lewis acid. To favor N-alkylation over C-alkylation, the amino group of aniline is first protected, for example, as an acetanilide. The following is a representative protocol based on this classical approach.

Experimental Protocol: Synthesis of **N-tert-butylaniline** via Friedel-Crafts Alkylation of Acetanilide followed by Deprotection

Materials:

- Acetanilide
- tert-Butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (10% w/v)
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath
- Reflux condenser

Procedure:

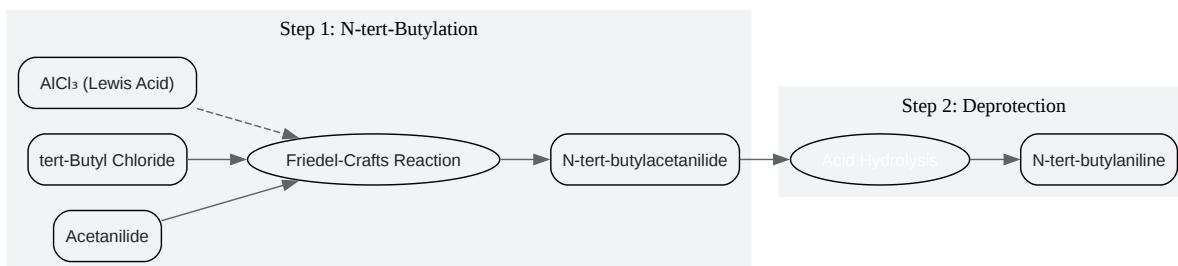
- N-tert-Butylation of Acetanilide:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
- Cool the suspension in an ice bath and slowly add a solution of acetanilide (1.0 eq.) in anhydrous dichloromethane from the dropping funnel.
- After the addition is complete, add tert-butyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.
- Allow the reaction mixture to stir at room temperature for 12-16 hours.
- Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, 10% sodium hydroxide solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-tert-butylacetanilide.

• Deprotection of N-tert-butylacetanilide:

- To the crude N-tert-butylacetanilide, add a mixture of ethanol and concentrated hydrochloric acid.
- Heat the mixture to reflux for 4-6 hours.
- Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution until basic.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to afford **N-tert-butylaniline**.

Logical Workflow for Historical Synthesis

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Caption: Workflow for the historical synthesis of **N-tert-butylaniline**.

Modern Synthesis: "Borrowing Hydrogen" Catalysis

Modern synthetic chemistry emphasizes the development of environmentally benign and atom-economical processes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful tool for the N-alkylation of amines with alcohols, where water is the only byproduct.^{[5][6][7][8]} This strategy involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, which then reacts with the amine to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding amine and is regenerated.

Experimental Protocol: Synthesis of **N-tert-butylaniline** via Borrowing Hydrogen Catalysis

Materials:

- Aniline
- tert-Butanol

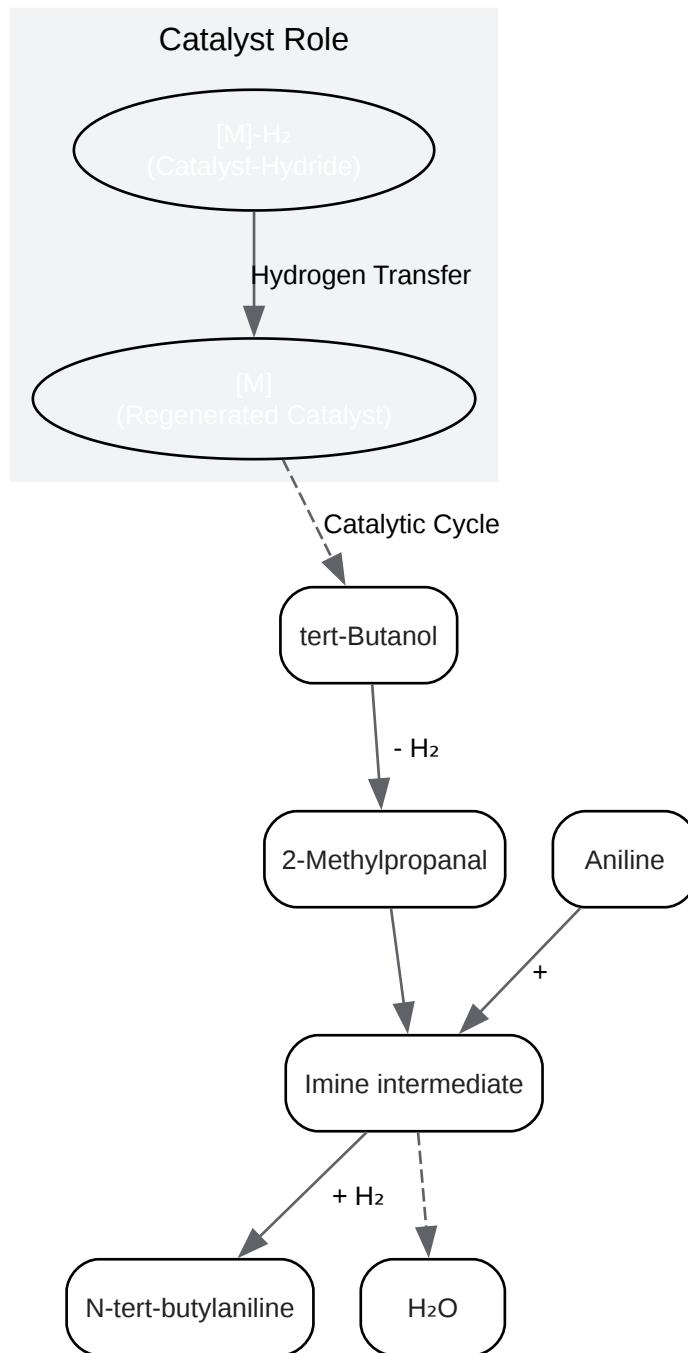
- Ruthenium or Iridium-based pincer catalyst (e.g., $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ with a suitable phosphine ligand)
- Potassium tert-butoxide (KOtBu)
- Anhydrous toluene
- Schlenk tube and standard Schlenk line equipment
- Magnetic stirrer
- Oil bath

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., 0.01 mol%), the phosphine ligand (e.g., 0.02 mol%), and potassium tert-butoxide (1.2 eq.).
- Add anhydrous toluene to the Schlenk tube, followed by aniline (1.0 eq.) and tert-butanol (1.5 eq.).
- Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate or diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain **N-tert-butylaniline**.

"Borrowing Hydrogen" Catalytic Cycle



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Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Applications in Research and Drug Development

The steric bulk of the tert-butyl group in **N-tert-butylaniline** plays a crucial role in directing the regioselectivity of subsequent reactions and in modifying the electronic properties of the molecule. This makes it a valuable building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.

For instance, **N-tert-butylaniline** and its derivatives are used as precursors for the synthesis of ligands for metal-catalyzed cross-coupling reactions. The steric hindrance provided by the tert-butyl group can enhance the stability and selectivity of these catalysts. In drug development, the incorporation of a tert-butyl group can improve the metabolic stability of a drug candidate by sterically shielding a nearby functional group from enzymatic degradation.

Conclusion

N-tert-butylaniline, a sterically hindered secondary amine, has evolved from a synthetic challenge in early organic chemistry to a readily accessible and valuable building block in modern chemical synthesis. The development of innovative catalytic methods, such as the "borrowing hydrogen" approach, has enabled its efficient and environmentally friendly production. Its unique structural and electronic properties continue to make it a compound of interest for researchers and scientists in the design and synthesis of novel molecules with potential applications in medicine and agriculture.

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References

- 1. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. N-tert-butylaniline | 937-33-7 [chemnet.com]
- 4. 4-tert-Butylaniline | 769-92-6 [amp.chemicalbook.com]

- 5. digital.csic.es [digital.csic.es]
- 6. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
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